

Application Note: Quantification of Clethodim and its Metabolites using Liquid Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Clethodim

Cat. No.: B606718

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Abstract

This application note presents a sensitive and selective method for the simultaneous quantification of the herbicide **clethodim** and its primary oxidative metabolites, **clethodim** sulfoxide and **clethodim** sulfone, in various agricultural and environmental matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method provides high-throughput capabilities and low detection limits, making it suitable for routine monitoring and regulatory compliance testing.

Introduction

Clethodim is a post-emergence cyclohexanedione herbicide widely used to control annual and perennial grasses in a variety of broadleaf crops.[1][2] Following application, **clethodim** is rapidly metabolized in plants and soil to form **clethodim** sulfoxide and, subsequently, **clethodim** sulfone.[1][3] Due to the potential for these residues to enter the food chain, regulatory bodies worldwide have established maximum residue limits (MRLs) for **clethodim** and its metabolites. Therefore, sensitive and reliable analytical methods are crucial for monitoring these compounds in food and environmental samples. This document provides a detailed protocol for the extraction and quantification of **clethodim**, **clethodim** sulfoxide, and **clethodim** sulfone using LC-MS/MS.

Experimental Workflow



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Caption: General workflow for the quantification of **Clethodim** and its metabolites.

Detailed Protocols

Sample Preparation (Modified QuEChERS)

This protocol is a general guideline and may require optimization for specific matrices.

Materials:

- Homogenized sample (e.g., fruits, vegetables, soil)
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL and 15 mL centrifuge tubes

Procedure:

- Weigh 10 g (\pm 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- For recovery assessment, fortify blank samples with a known concentration of **clethodim** and its metabolite standards at this stage.
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer 1 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO_4 , 50 mg PSA, and 50 mg C18 sorbent.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer an aliquot of the final extract, dilute with mobile phase if necessary, and filter through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

Parameter	Recommended Value
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid
Gradient	Start at 10-20% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate	0.3 - 0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 - 5 μ L

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The following table summarizes typical precursor and product ions. Collision energies should be optimized for the specific instrument used.

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)
Clethodim	360.1	164.1	268.1
Clethodim Sulfoxide	376.1	268.1	164.1
Clethodim Sulfone	392.1	164.1	316.1

Note: Precursor ions correspond to the $[M+H]^+$ adduct.

Data Presentation and Performance

Method performance should be evaluated according to established validation guidelines. The following table presents a summary of expected performance characteristics based on

published methods.[4]

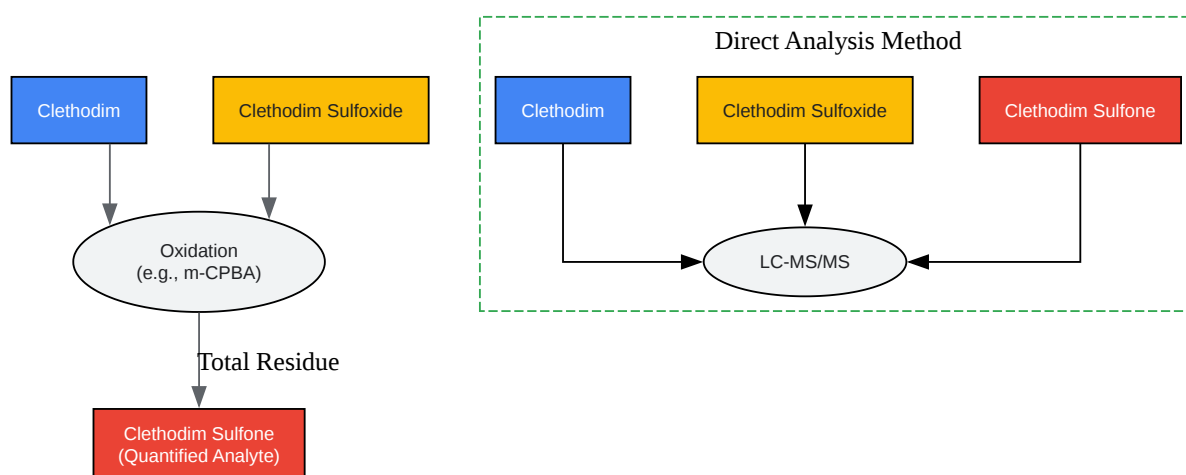
Table 1: Summary of Method Performance Data

Parameter	Clethodim	Clethodim Sulfoxide	Clethodim Sulfone
Linearity (R^2)	> 0.995	> 0.995	> 0.995
Limit of Quantification (LOQ)	0.005 - 0.01 mg/kg	0.005 - 0.01 mg/kg	0.005 - 0.01 mg/kg
Recovery (%)	75 - 115%	75 - 115%	75 - 115%
Precision (RSD %)	< 15%	< 15%	< 15%

Values are typical and may vary depending on matrix and instrumentation.

Analyte Transformation and Detection Logic

In some analytical approaches, both **clethodim** and **clethodim** sulfoxide are chemically oxidized to **clethodim** sulfone prior to analysis. This simplifies the analysis by converting all parent and intermediate residues into a single, stable analyte for quantification.



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Caption: Comparison of direct analysis vs. conversion to a single analyte.

Conclusion

The described UHPLC-MS/MS method provides a robust and sensitive tool for the quantification of **clethodim** and its major metabolites in complex matrices. The use of a QuEChERS-based sample preparation protocol allows for high sample throughput, while the selectivity of tandem mass spectrometry ensures accurate and reliable results. This application note serves as a comprehensive guide for researchers and analytical chemists involved in pesticide residue analysis.

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